molecular formula C19H20N4O2S B2791993 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide CAS No. 1170544-73-6

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide

Cat. No.: B2791993
CAS No.: 1170544-73-6
M. Wt: 368.46
InChI Key: IFJRBMZTBGGXPX-UHFFFAOYSA-N
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Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is a synthetic organic compound that features a pyrrole ring, a thiazole ring, and a morpholine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling of the pyrrole and thiazole rings: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.

    Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions.

    Final acylation step: The acetamide group can be introduced via acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions could target the thiazole ring, potentially converting it to a dihydrothiazole.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Pyrrole oxides, thiazole oxides.

    Reduction products: Dihydrothiazoles.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)thiazole derivatives: Compounds with similar core structures but different substituents.

    N-(4-morpholinophenyl)acetamide derivatives: Compounds with variations in the acetamide or morpholine groups.

Uniqueness

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(4-morpholinophenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to its analogs.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-18(13-16-14-26-19(21-16)23-7-1-2-8-23)20-15-3-5-17(6-4-15)22-9-11-25-12-10-22/h1-8,14H,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJRBMZTBGGXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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